Raloxifene-d4

Overview

Description

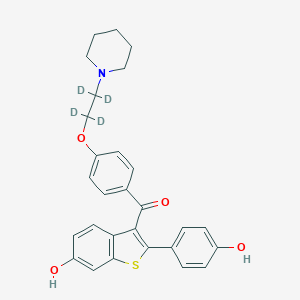

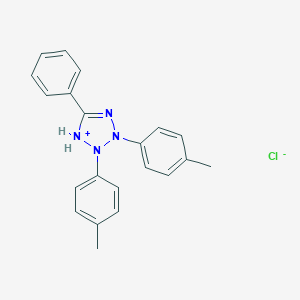

Raloxifene-d4 is a deuterated form of raloxifene, a selective estrogen receptor modulator. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of raloxifene. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound in biological systems using mass spectrometry.

Mechanism of Action

Target of Action

Raloxifene-d4, like its parent compound Raloxifene, is a selective estrogen receptor modulator (SERM) that mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . It acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors .

Mode of Action

This compound interacts with its targets, the estrogen receptors, in a tissue-specific manner. In bone and lipid metabolism, it acts as an estrogen agonist, preventing bone loss and regulating lipid metabolism . In breast and uterine tissues, it acts as an estrogen antagonist, blocking some estrogen effects . This dual action allows this compound to provide the beneficial effects of estrogen in certain tissues while avoiding the potential adverse effects of estrogen in others .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to modulate cell metabolic pathways, preventing the intracellular invasion of pathogenic bacteria . It also induces cellular autophagy, a process that removes unnecessary or dysfunctional components from cells . Furthermore, it can counteract Spike-mediated ADAM17 activation in human pulmonary cells .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of Raloxifene. It has a low oral bioavailability of about 2% due to its low aqueous solubility, extensive first-pass metabolism, P-gp efflux, and presystemic glucuronide conjugation . When administered in the form of solid lipid nanoparticles (slns), the bioavailability of raloxifene significantly improves, with a 406-fold improvement in Cmax and a 440-fold improvement in AUC (0-72 h) .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to improve cognition in older adults , provide protection against Aβo-induced neuronal cell injury , and decrease the risk of breast cancer in postmenopausal women . It also has antioxidant and anti-inflammatory properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as apigenin, can affect the pharmacokinetics of this compound, leading to changes in its bioavailability . Furthermore, the physiological environment, such as the hormonal status of the individual (e.g., postmenopausal women), can also influence the action of this compound .

Biochemical Analysis

Biochemical Properties

Raloxifene-d4, like its parent compound Raloxifene, interacts with various enzymes, proteins, and other biomolecules. It is known to interact with the estrogen receptor, acting as an estrogen agonist in preosteoclastic cells, which results in the inhibition of their proliferative capacity . This interaction with the estrogen receptor is key to this compound’s role in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to have a beneficial effect against viral infection due to its ability to interact with viral proteins and activate protective estrogen receptor-mediated mechanisms in host cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a selective estrogen receptor modulator, this compound acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, long-term use of Raloxifene has been shown to influence thyroid function test profiles . Additionally, Raloxifene has been shown to have neuroprotective effects and positive lipid responses over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on the effects of Raloxifene on atherosclerosis, diabetes mellitus, and weight gain in postmenopausal women, it was found that the combination of Raloxifene, aspirin, and estrogen exhibited positive lipid, MCP-1, and atherosclerotic responses with minimal stimulation of breast and uterine tissues as well as platelet aggregation .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is extensively metabolized, where less than 1% of the total dose exists as unchanged compound . It undergoes metabolism in the intestines and liver devoid of cytochrome P450 pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is known that Raloxifene is associated with lower IGF-I/IGFBP-3 and insulin/glucose ratios, indicating its role in transport and distribution .

Subcellular Localization

Given its interactions with the estrogen receptor, it is likely that this compound is localized in areas of the cell where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of raloxifene-d4 involves the incorporation of deuterium atoms into the raloxifene molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. One common approach is to use deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium atoms under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires specialized equipment to handle deuterated solvents and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions

Raloxifene-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted this compound compounds.

Scientific Research Applications

Raloxifene-d4 is widely used in scientific research for various applications:

Pharmacokinetics: It helps in studying the absorption, distribution, metabolism, and excretion of raloxifene in biological systems.

Metabolism Studies: The deuterated compound is used to trace metabolic pathways and identify metabolites.

Drug Development: this compound is used in the development of new drugs by providing insights into the behavior of raloxifene in the body.

Analytical Chemistry: It is employed in mass spectrometry to improve the accuracy and sensitivity of analytical methods.

Comparison with Similar Compounds

Similar Compounds

Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment.

Bazedoxifene: A selective estrogen receptor modulator used for osteoporosis treatment.

Clomiphene: A selective estrogen receptor modulator used in fertility treatments.

Uniqueness of Raloxifene-d4

This compound is unique due to its deuterium atoms, which make it an invaluable tool in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracing and analysis in biological systems. This makes this compound particularly useful in research settings where detailed understanding of raloxifene’s behavior is required.

Properties

IUPAC Name |

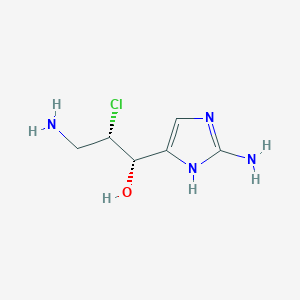

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2/i16D2,17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUITABIAKMVPG-RZOBCMOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)N5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649149 | |

| Record name | [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185076-44-1 | |

| Record name | [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane](/img/structure/B19207.png)